MEP Synthase (IspD) Substrate Selectivity: Native DXP vs. Fluorinated Analog CF-DXP
In a direct head-to-head comparison using E. coli MEP synthase, native DXP served as the natural substrate, whereas the monofluorinated analog CF-DXP exhibited a 6.4-fold higher Km (227 μM vs. 35 μM for DXP) and a kcat of 38 s⁻¹, compared to DXP's kcat of approximately 41 s⁻¹ [1]. The trifluorinated (CF3-DXP) and ethyl (Et-DXP) analogs showed no substrate activity and were only weak inhibitors (IC50 = 2.0 mM and 6.2 mM, respectively) [1]. These quantitative differences establish DXP as the indispensable native substrate for accurate kinetic and mechanistic studies.
| Evidence Dimension | Michaelis constant (Km) for MEP synthase |
|---|---|
| Target Compound Data | Km = 35 μM; kcat ≈ 41 s⁻¹ |
| Comparator Or Baseline | CF-DXP analog: Km = 227 μM; kcat = 38 s⁻¹ |
| Quantified Difference | Km increased 6.4-fold for CF-DXP relative to native DXP |
| Conditions | E. coli MEP synthase, pH 7.5, 37°C |
Why This Matters
This 6.4-fold difference in Km confirms that fluorinated analogs cannot replicate the native substrate's binding affinity, making authentic DXP essential for reliable enzyme kinetics.
- [1] Phan, T. H., & Poulter, C. D. (2005). Synthesis and Evaluation of 1-Deoxy-D-xylulose 5-Phosphoric Acid Analogues as Alternate Substrates for Methylerythritol Phosphate Synthase. The Journal of Organic Chemistry, 70(6), 1978-1985. doi:10.1021/jo048022h View Source
